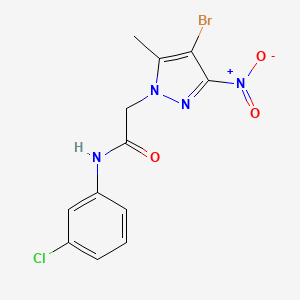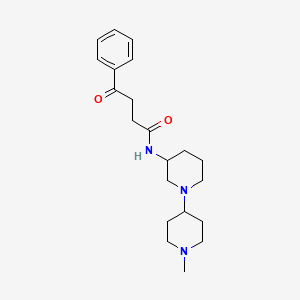
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2001 by Michael Karin and colleagues at the University of California, San Diego. Since then, BAY 11-7082 has been extensively studied for its mechanism of action and its potential as a therapeutic agent.
作用機序
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide 11-7082 inhibits the activity of NF-κB by targeting the inhibitor of kappa B kinase (IKK), a key enzyme that phosphorylates and activates the NF-κB inhibitor protein, IκBα. This compound 11-7082 covalently binds to the cysteine residue of IKKβ, leading to its inactivation and subsequent inhibition of NF-κB activation. This results in the downregulation of pro-inflammatory cytokines and other NF-κB target genes.
Biochemical and Physiological Effects
This compound 11-7082 has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects in various in vitro and in vivo models. Inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) are downregulated by this compound 11-7082, leading to reduced inflammation. This compound 11-7082 has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. Additionally, this compound 11-7082 has been shown to inhibit the replication of various viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and herpes simplex virus (HSV).
実験室実験の利点と制限
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide 11-7082 has several advantages for lab experiments, including its high potency and selectivity for IKKβ, its ability to inhibit NF-κB activation in various cell types and species, and its availability as a commercially available compound. However, this compound 11-7082 has some limitations, including its potential for off-target effects and its irreversible binding to IKKβ, which can lead to long-lasting effects on NF-κB signaling.
将来の方向性
There are several future directions for research on 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide 11-7082. One potential application is in the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. This compound 11-7082 has also shown promise as a potential anti-cancer agent, and further studies are needed to explore its efficacy in various cancer types and its potential for combination therapy with other anti-cancer drugs. Additionally, this compound 11-7082 has been shown to have antiviral effects, and future studies could explore its potential as a therapeutic agent for viral infections. Finally, further research is needed to optimize the pharmacokinetics and safety profile of this compound 11-7082 for clinical use.
合成法
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide 11-7082 can be synthesized through a multistep process that involves the reaction of 4-bromo-5-methyl-3-nitropyrazole with 3-chlorobenzoyl chloride in the presence of a base. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal and acetic anhydride to yield the final product.
科学的研究の応用
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide 11-7082 has been widely used in scientific research for its ability to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in regulating inflammation, immunity, and cell survival. NF-κB is activated in response to various stimuli such as bacterial or viral infections, oxidative stress, and pro-inflammatory cytokines. Overactivation of NF-κB has been implicated in the pathogenesis of various diseases, including cancer, autoimmune disorders, and chronic inflammatory diseases.
特性
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN4O3/c1-7-11(13)12(18(20)21)16-17(7)6-10(19)15-9-4-2-3-8(14)5-9/h2-5H,6H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNKLPTVFHASHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC(=CC=C2)Cl)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{1-(3-methylbutyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6102708.png)
![(3S*,4S*)-4-(4-morpholinyl)-1-[4-(1H-pyrazol-1-ylmethyl)benzyl]-3-pyrrolidinol](/img/structure/B6102714.png)
![4-{[bis(2-chloroethyl)amino]sulfonyl}-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B6102715.png)

![(4-fluoro-3-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6102732.png)

![3-(3-chlorophenyl)-6-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B6102760.png)
![4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B6102768.png)
![2-[1-(2-fluorobenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6102772.png)
![1-[3-({[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]ethanone](/img/structure/B6102777.png)
![7-chloro-4-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B6102780.png)
![6-{[(4-chlorophenyl)thio]methyl}-2-(1-piperidinyl)-4(3H)-pyrimidinone](/img/structure/B6102794.png)
